molecular formula C13H13F3O2 B11717106 Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate

Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate

Cat. No.: B11717106
M. Wt: 258.24 g/mol
InChI Key: VPHPHSVJFWYZTB-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate is a compound that features a cyclopropane ring substituted with a trifluoromethyl group and an ethyl ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a substituted styrene in the presence of a catalyst. The reaction conditions often include the use of a rhodium or copper catalyst to facilitate the formation of the cyclopropane ring . Industrial production methods may involve optimizing these conditions to increase yield and purity, as well as scaling up the reaction to meet commercial demands.

Chemical Reactions Analysis

Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropane ring can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects .

Properties

Molecular Formula

C13H13F3O2

Molecular Weight

258.24 g/mol

IUPAC Name

ethyl (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H13F3O2/c1-2-18-12(17)11-7-10(11)8-3-5-9(6-4-8)13(14,15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1

InChI Key

VPHPHSVJFWYZTB-WDEREUQCSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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